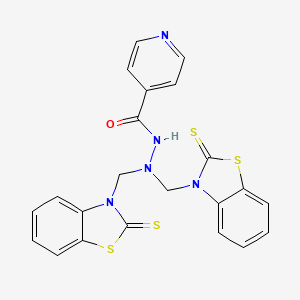
4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide is a complex organic compound that features a pyridine ring, carboxylic acid group, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzothiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide or similar reagents.
Attachment to the pyridine ring: The benzothiazole units can be linked to the pyridine ring via a hydrazide linkage, often involving the reaction of hydrazine derivatives with carboxylic acid chlorides or esters.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole rings.
Reduction: Reduction reactions could target the nitrogen-nitrogen bond in the hydrazide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the pyridine ring or benzothiazole moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiazole rings are often explored as catalysts in organic reactions.
Ligand design: The hydrazide linkage can serve as a versatile ligand in coordination chemistry.
Biology
Antimicrobial agents: Benzothiazole derivatives are known for their antimicrobial properties.
Enzyme inhibitors: The compound might be studied for its potential to inhibit specific enzymes.
Medicine
Drug development: The compound could be a candidate for drug development, particularly in targeting diseases where benzothiazole derivatives have shown efficacy.
Industry
Material science: The compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide would depend on its specific application. For example:
Biological activity: It might interact with specific enzymes or receptors, inhibiting their function.
Catalytic activity: The compound could facilitate chemical reactions by stabilizing transition states or intermediates.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxylic acid derivatives: Compounds with similar pyridine and carboxylic acid structures.
Benzothiazole derivatives: Compounds featuring the benzothiazole ring.
Uniqueness
The unique combination of pyridine, carboxylic acid, and benzothiazole moieties in 4-Pyridinecarboxylic acid, 2,2-bis((2-thioxo-3(2H)-benzothiazolyl)methyl)hydrazide might confer specific properties not found in other compounds, such as enhanced biological activity or unique electronic properties.
Properties
CAS No. |
71085-96-6 |
|---|---|
Molecular Formula |
C22H17N5OS4 |
Molecular Weight |
495.7 g/mol |
IUPAC Name |
N',N'-bis[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C22H17N5OS4/c28-20(15-9-11-23-12-10-15)24-25(13-26-16-5-1-3-7-18(16)31-21(26)29)14-27-17-6-2-4-8-19(17)32-22(27)30/h1-12H,13-14H2,(H,24,28) |
InChI Key |
FKYOAWYFVZWIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CN(CN3C4=CC=CC=C4SC3=S)NC(=O)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)
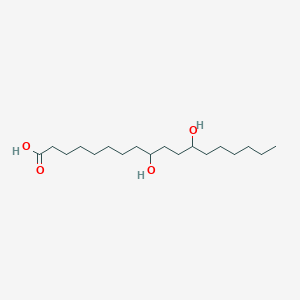
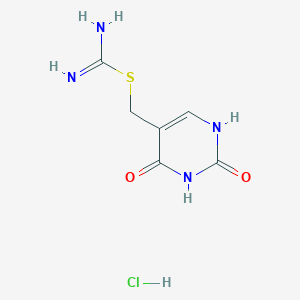

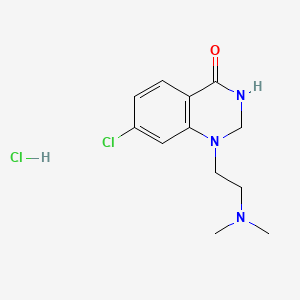
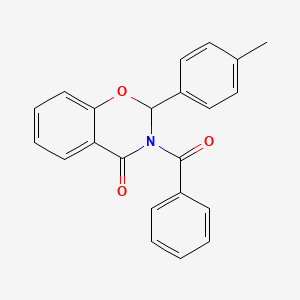



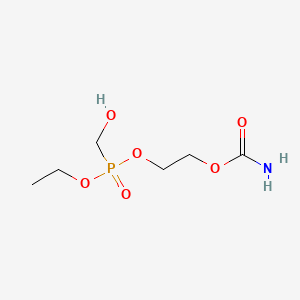
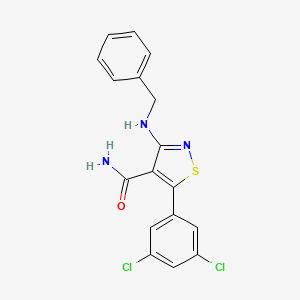
![1,3-Dioxolo[4,5]pyrrolo[1,2-A]pyrimidine](/img/structure/B15345060.png)
